Stereochemical Configuration Defines Conformational Rigidity: cis-(3aR,6aS) vs. trans Isomers
The cis-(3aR,6aS) configuration of rel-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one enforces a specific spatial arrangement of the bicyclic core, distinct from the trans isomer. This configuration is critical for asymmetric synthesis applications and CNS-targeted drug design, where stereochemistry directly influences target binding and pharmacokinetics [1]. In contrast, the non-lactam analog (3aR,6aS)-rel-hexahydro-1H-furo[3,4-c]pyrrole (CAS 55129-05-0) shares the same cis fusion but lacks the lactam carbonyl, while the trans isomer would present a different three-dimensional pharmacophore .
| Evidence Dimension | Stereochemical configuration (cis vs. trans ring fusion) |
|---|---|
| Target Compound Data | cis-(3aR,6aS) configuration; CAS 1814921-32-8 |
| Comparator Or Baseline | trans isomer (hypothetical); (3aR,6aS)-rel-hexahydro-1H-furo[3,4-c]pyrrole (cis, no lactam, CAS 55129-05-0) |
| Quantified Difference | Qualitative difference in 3D pharmacophore; quantitative impact on target binding not yet reported |
| Conditions | Structural comparison; no direct biological assay available |
Why This Matters
Procurement of the correct stereoisomer is mandatory for reproducible SAR studies in CNS and asymmetric synthesis programs, as the trans isomer yields a fundamentally different spatial presentation of the scaffold.
- [1] Kuujia. CAS 2044705-74-8: rac-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one hydrochloride – stereospecific configuration critical for CNS drug development. https://www.kuujia.com View Source
